Human β3-Adrenergic Receptor Potency Comparison: CP-331684 vs. CL-316243 and Mirabegron
CP-331684 demonstrates substantially higher potency at the human β3-adrenergic receptor than two widely used β3-AR agonist comparators. The optically active (R)-enantiomer of CP-331684 was identified as the most potent and selective human β3-AR agonist within its chemical series, exhibiting an EC50 of 0.062 nM [1]. This represents a 48-fold greater potency than CL-316243 (EC50 3 nM) and a 361-fold greater potency than mirabegron (EC50 22.4 nM) at the same target [REFS-2, REFS-3]. These potency values were determined in functional assays using recombinant human β3-AR expressed in heterologous cell systems — CHO cells for CL-316243 and mirabegron, and a human β3-AR assay for CP-331684 as described in the primary computational pharmacology study [1]. At these potency levels, CP-331684 enables receptor occupancy studies at substantially lower compound concentrations, reducing the risk of off-target engagement at β1- and β2-adrenergic receptors, a known limitation of less potent β3-AR agonists [2].
| Evidence Dimension | Functional agonist potency at recombinant human β3-adrenergic receptor (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.062 nM |
| Comparator Or Baseline | CL-316243: EC50 = 3 nM; Mirabegron (YM178): EC50 = 22.4 nM |
| Quantified Difference | 48-fold more potent than CL-316243; 361-fold more potent than mirabegron |
| Conditions | Recombinant human β3-AR expressed in CHO cells (CL-316243, mirabegron); human β3-AR agonism assay as described in Roy & Saxena 2011 (CP-331684) |
Why This Matters
Sub-nanomolar potency permits target engagement at concentrations that minimize off-target adrenergic receptor activation, a critical factor when selecting a tool compound for β3-AR-dependent metabolic or cardiovascular in vivo studies.
- [1] Roy, K. & Saxena, A. (2011). Structural Basis for the β-Adrenergic Receptor Subtype Selectivity of the Representative Agonists and Antagonists. Journal of Chemical Information and Modeling, 51(6), 1405–1422. doi:10.1021/ci2000874 View Source
- [2] Oriowo, M. A., Chapman, H., Kirkham, D. M., Sennitt, M. V., Ruffolo, R. R. Jr., & Cawthorne, M. A. (1996). The selectivity in vitro of the stereoisomers of the beta-3 adrenoceptor agonist BRL 37344. Journal of Pharmacology and Experimental Therapeutics, 277(1), 22–27. Ref: BRL-37344 selectivity discussion. View Source
